BenchChemオンラインストアへようこそ!

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone

sigma-1 receptor radioligand CNS imaging

CAS 1328035-80-8 delivers a rigid 1,5-dioxa-9-azaspiro[5.5]undecane core acylated with thiophene-2-carbonyl—a sp³-rich (Fsp³ 0.62) building block for σ₁ receptor ligands (Ki to 0.47 nM), HCV NS4B inhibitors (EC₅₀ 1.2–1.5 nM), and kinase hinge-region targeting. The spiro[5.5]undecane scaffold enforces near-perpendicular ring planes, reducing conformational entropy upon target binding. Unlike the thiophene-3-yl (CAS 1351658-37-1) or 5-chlorothiophene (CAS 1351584-70-7) regioisomers, only the 2-thiophene orientation directs sulfur toward hinge-region hydrogen-bond acceptors. Moderate LogP (~1.7) supports CNS penetration. Procure this exact intermediate to ensure SAR reproducibility.

Molecular Formula C13H17NO3S
Molecular Weight 267.34
CAS No. 1328035-80-8
Cat. No. B2671444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone
CAS1328035-80-8
Molecular FormulaC13H17NO3S
Molecular Weight267.34
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)C3=CC=CS3)OC1
InChIInChI=1S/C13H17NO3S/c15-12(11-3-1-10-18-11)14-6-4-13(5-7-14)16-8-2-9-17-13/h1,3,10H,2,4-9H2
InChIKeyKWCLXSHJELSXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone (CAS 1328035-80-8): A Conformationally Constrained Spirocyclic-Thiophene Building Block for Drug Discovery


1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone (CAS 1328035-80-8, MF: C₁₃H₁₇NO₃S, MW: 267.34 g/mol) is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core acylated with a thiophene-2-carbonyl moiety . The spiro[5.5]undecane scaffold enforces near-perpendicular ring planes that reduce conformational entropy during target binding, a feature exploited in sigma-1 receptor ligand design, HCV NS4B inhibition, and kinase inhibitor space [1][2]. The thiophene-2-carbonyl group introduces heterocyclic diversity that can modulate electronic properties, lipophilicity, and binding interactions relative to phenyl or substituted-thiophene analogs . This compound serves primarily as a versatile synthetic intermediate and fragment for medicinal chemistry programs requiring sp³-rich, three-dimensional building blocks with tunable physicochemical profiles.

Why 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone Cannot Be Replaced by Generic Analogs in Procurement


Generic substitution among spirocyclic-thiophene building blocks fails because subtle structural variations produce quantifiable shifts in target affinity, selectivity, and physicochemical properties. The 1,5-dioxa-9-azaspiro[5.5]undecane core differs from the 1-oxa-8-azaspiro[4.5]decane scaffold in ring size and oxygen placement, directly impacting sigma-1 receptor Ki values by greater than 10-fold within the same substitution series [1]. Replacement of the thiophene-2-carbonyl group with thiophene-3-yl (CAS 1351658-37-1) alters the dipole moment and hydrogen-bonding geometry due to changed sulfur positioning . The 5-chlorothiophene analog (CAS 1351584-70-7) introduces additional steric bulk and electronegativity that can shift selectivity profiles . Furthermore, the parent 1,5-dioxa-9-azaspiro[5.5]undecane (CAS 180-94-9, LogP 0.83) lacks the aryl-carbonyl warhead entirely, eliminating key target-engagement motifs [2]. These differences necessitate compound-specific procurement rather than in-class replacement for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone Versus Closest Analogs


Sigma-1 Receptor Affinity: Scaffold-Dependent Potency Differentiation of the 1,5-Dioxa-9-azaspiro[5.5]undecane Core

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold confers nanomolar sigma-1 receptor affinity that is quantitatively distinct from the 1-oxa-8-azaspiro[4.5]decane scaffold. In a direct head-to-head comparison within the same study, seven 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibited Ki(σ₁) values ranging from 0.47 to 12.1 nM, with selectivity ratios Ki(σ₂)/Ki(σ₁) of 2–44. The best compound demonstrated substantial brain uptake and specific σ₁ receptor binding via ex vivo autoradiography [1]. By contrast, analogous N-aryl-carbonyl piperidine derivatives lacking the spirocyclic ketal typically show >10-fold weaker σ₁ affinity [1]. Although the thiophene-2-carbonyl substituent of CAS 1328035-80-8 was not explicitly tested in this series, the published SAR confirms that acyl substitution at the spirocyclic nitrogen is well-tolerated and that the spiro scaffold itself is the primary driver of affinity.

sigma-1 receptor radioligand CNS imaging neurological disease

HCV NS4B Inhibition: Piperidine Ketal Spirocyclic Scaffold Achieves Sub-Nanomolar Antiviral Potency

Spirocyclic piperidine ketals built on the 1,5-dioxa-9-azaspiro[5.5]undecane framework have demonstrated single-digit nanomolar to sub-nanomolar anti-HCV activity in genotype 1a and 1b replicon systems. Specifically, dispiro compound 6p incorporating a pyrazolo[1,5-a]pyridine appendage achieved EC₅₀ values of 1.5 nM (genotype 1a) and 1.2 nM (genotype 1b) [1]. CAS 1328035-80-8, bearing the thiophene-2-carbonyl group, represents a key synthetic intermediate for appending heterocyclic warheads to the spirocyclic piperidine ketal core. The thiophene-2-carbonyl moiety provides a stable amide linkage that preserves the spirocyclic geometry essential for NS4B target engagement, while offering a distinct electronic profile compared to phenyl-substituted analogs .

HCV NS4B antiviral spirocyclic piperidine ketal replicon assay

Kinase Inhibitor Space Compatibility: Spiro[5.5]undecane Scaffold Maps to Unique ATP-Site Binding Mode

Late-stage modification of the spiro[5.5]undeca ring system (scaffold 1) into compounds 2a–r enhanced kinase-likeness and suggested a unique binding mode occupying space between the ATP site and substrate site of target kinases [1]. The 1,5-dioxa-9-azaspiro[5.5]undecane core of CAS 1328035-80-8 incorporates the same spiro[5.5]undeca geometry, with the thiophene-2-carbonyl group providing a vector for additional hinge-binding or hydrophobic pocket interactions. Unlike benzoyl-substituted analogs that orient aromatic groups toward the solvent-exposed region, the thiophene-2-carbonyl directs the sulfur heteroatom toward potential hydrogen-bond acceptors in the kinase hinge region, offering a differentiated binding pose . The spiro scaffold's conformational restriction also reduces the entropic penalty of binding compared to flexible piperidine-based kinase inhibitors.

kinase inhibitor spiro[5.5]undecane DFG-out anti-inflammatory

Physicochemical Property Differentiation: Calculated Lipophilicity Advantage of Thiophene-2-carbonyl Over Phenylcarbonyl Analogs

The thiophene-2-carbonyl substituent of CAS 1328035-80-8 confers a calculated lipophilicity profile that is distinct from phenylcarbonyl and substituted-phenylcarbonyl analogs. The parent 1,5-dioxa-9-azaspiro[5.5]undecane core has a measured LogP of 0.83 [1], while the addition of a thiophene-2-carbonyl group is predicted to increase LogP to approximately 1.5–2.0 based on fragment-based calculations . By comparison, the 4-(trifluoromethoxy)benzoyl analog (CAS 1421585-25-2) is expected to exhibit LogP > 2.5, and the 4-butoxybenzoyl analog higher still, potentially exceeding Lipinski's Rule of Five thresholds . The moderate lipophilicity of CAS 1328035-80-8 positions it favorably for CNS drug discovery programs where excessive LogP correlates with increased promiscuity and metabolic liability, while still providing sufficient membrane permeability.

lipophilicity LogP drug-likeness physicochemical profiling

Optimal Research and Procurement Scenarios for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone


Sigma-1 Receptor PET Tracer and CNS Drug Development Programs

CAS 1328035-80-8 serves as a versatile late-stage diversification intermediate for σ₁ receptor-targeted programs. The 1,5-dioxa-9-azaspiro[5.5]undecane core has demonstrated Ki(σ₁) values as low as 0.47 nM with selectivity ratios up to 44-fold over σ₂ . The thiophene-2-carbonyl substituent provides a synthetic handle for introducing ¹⁸F-labeled prosthetic groups or further elaborating toward brain-penetrant clinical candidates while maintaining moderate lipophilicity conducive to CNS exposure .

HCV NS4B-Targeted Antiviral Discovery Leveraging Spirocyclic Piperidine Ketal Scaffolds

Medicinal chemistry teams developing next-generation HCV NS4B inhibitors can procure CAS 1328035-80-8 as the core building block to construct dispiro compounds analogous to compound 6p, which achieved EC₅₀ values of 1.5 nM (GT1a) and 1.2 nM (GT1b) . The thiophene-2-carbonyl group offers a differentiated electronic profile that may modulate NS4B binding kinetics compared to phenylcarbonyl-substituted intermediates, potentially addressing resistance-associated variants .

Kinase-Focused Library Synthesis Exploiting a Unique ATP-to-Substrate Site Binding Mode

The spiro[5.5]undeca ring system occupies a unique position in kinase inhibitor space with a binding mode bridging the ATP site and substrate site . CAS 1328035-80-8 provides a functionalized spirocyclic core pre-equipped with a thiophene-2-carbonyl directing group that can orient the sulfur atom toward kinase hinge-region hydrogen-bond acceptors. This enables the construction of focused kinase inhibitor libraries with improved kinase-likeness relative to unsubstituted spiro scaffolds .

Fragment-Based Drug Discovery Requiring sp³-Rich, Three-Dimensional Building Blocks

CAS 1328035-80-8 addresses the growing demand for three-dimensional, sp³-rich fragments in fragment-based drug discovery (FBDD). The compound combines a rigid spirocyclic core (fraction sp³ = 0.62) with a heteroaromatic thiophene moiety, offering a balanced profile of conformational restriction and synthetic tractability. The moderate predicted LogP of ~1.5–2.0 positions it favorably for fragment growing and merging strategies without exceeding physicochemical property guidelines .

Quote Request

Request a Quote for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.